2-(4-bromophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)acetamide
Overview
Description
2-(4-bromophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)acetamide is a useful research compound. Its molecular formula is C14H18BrNO4S and its molecular weight is 376.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.01399 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Profile
A study conducted by Fuloria et al. (2014) describes the synthesis of new Schiff bases and Thiazolidinone derivatives from compounds structurally related to 2-(4-bromophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)acetamide. These compounds were evaluated for their antibacterial and antifungal activities, showcasing the potential of such compounds in developing new antimicrobial agents (Fuloria, N., Fuloria, S., & Gupta, R., 2014).
Toxicological Evaluation
Karanewsky et al. (2015) performed a toxicological evaluation of a novel cooling compound structurally related to the query compound. This study assessed its safety for use in food and beverage applications, indicating the importance of toxicological assessments in the development of new chemical entities for consumer products (Karanewsky, D., Arthur, A., Liu, Hanghui, Chi, Bert, & Markison, S., 2015).
Pharmacological Assessment
Rani et al. (2016) synthesized novel acetamide derivatives for pharmacological assessment, including cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. Their study demonstrates the potential use of such compounds in medical chemistry for developing new therapeutic agents (Rani, P., Pal, D., Hegde, R., & Hashim, S. R., 2016).
Antioxidant Properties
Li et al. (2012) discovered new nitrogen-containing bromophenols with potent scavenging activity against radicals from marine red algae, highlighting the potential of bromophenol compounds in natural antioxidant applications (Li, Ke-kai, Li, Xiao‐Ming, Gloer, J., & Wang, Bin-gui, 2012).
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4S/c1-14(7-8-21(18,19)10-14)16(2)13(17)9-20-12-5-3-11(15)4-6-12/h3-6H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWIWKSGNDXIHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N(C)C(=O)COC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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